molecular formula C24H26ClNO2 B13786682 Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride CAS No. 95623-02-2

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride

Cat. No.: B13786682
CAS No.: 95623-02-2
M. Wt: 395.9 g/mol
InChI Key: WUIKPDLIYRJOAA-UHFFFAOYSA-N
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Description

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride (CAS: 50-42-0), commonly known as Adiphenine Hydrochloride, is a quaternary ammonium compound derived from esterification of diphenylacetic acid with 2-(dimethylamino)phenethyl alcohol, followed by hydrochloric acid salt formation . It is classified as an antispasmodic agent, functioning via anticholinergic mechanisms by blocking muscarinic receptors in smooth muscle tissues. The diphenylacetic moiety contributes to its lipophilicity, enhancing membrane permeability and receptor binding .

Properties

CAS No.

95623-02-2

Molecular Formula

C24H26ClNO2

Molecular Weight

395.9 g/mol

IUPAC Name

[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium;chloride

InChI

InChI=1S/C24H25NO2.ClH/c1-25(2)22(19-12-6-3-7-13-19)18-27-24(26)23(20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22-23H,18H2,1-2H3;1H

InChI Key

WUIKPDLIYRJOAA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves several steps. One common synthetic route includes the reaction of 2,2-diphenylacetic acid with thionyl chloride to form 2,2-diphenylacetyl chloride. This intermediate is then reacted with 1-phenylethanol to produce the ester, which is subsequently quaternized with dimethylamine to yield the final product. Industrial production methods often involve cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality.

Chemical Reactions Analysis

[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of various derivatives.

Common reagents used in these reactions include thionyl chloride, dimethylamine, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Memory Facilitation

Research indicates that compounds structurally similar to diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride may enhance learning and memory. For instance, studies have shown that certain analogues can facilitate memory in animal models, suggesting potential applications in treating cognitive impairments.

Antidepressant Potential

Analogues of this compound have been evaluated for their antidepressant properties. In various pharmacological models, these compounds exhibited promising results, indicating their potential as therapeutic agents for depression .

Neurological Disorders

This compound may play a role in treating neurological disorders due to its ability to cross the blood-brain barrier. It is hypothesized that upon entering the brain, it undergoes hydrolysis, releasing active metabolites that could exert neuroprotective effects .

Anticholinergic Properties

The compound's structure suggests it may possess anticholinergic properties, which can be beneficial in managing conditions characterized by excessive cholinergic activity. This opens avenues for its use in treating various neurological conditions where cholinergic modulation is required .

Study 1: Memory Enhancement in Mice

A study conducted by Li Ming-zhu (2007) demonstrated that a related compound improved memory retention in mice subjected to learning tasks. The results indicated a significant increase in performance compared to control groups, highlighting the potential for developing cognitive enhancers based on this compound's structure.

Study 2: Antidepressant Efficacy

Research by J.A. Clark et al. (1979) evaluated several analogues of this compound for their antidepressant effects. The findings suggested that these compounds could significantly reduce symptoms of depression in animal models, warranting further exploration into their clinical applications.

Mechanism of Action

The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural and functional differences:

Compound Name Chemical Structure Molecular Weight Primary Therapeutic Use Key Features
Adiphenine Hydrochloride Diphenylacetic acid esterified with 2-(dimethylamino)phenethyl group (HCl salt) 347.88 g/mol Antispasmodic High lipophilicity; blocks muscarinic receptors in gastrointestinal/urinary tracts .
Cyclopentolate Hydrochloride α-(1-Hydroxycyclopentyl)benzeneacetic acid esterified with 2-(dimethylamino)ethyl group 327.85 g/mol Mydriatic (ophthalmic) Cyclopentyl group prolongs duration of action; used for pupil dilation .
Caffeic Acid Phenethyl Ester (CAPE) Phenethyl ester of caffeic acid (no aminoalkyl group) 284.31 g/mol Anticancer, anti-inflammatory Phenolic antioxidant; inhibits COX-2 and induces apoptosis in cancer cells .
2-(Diethylamino)Ethyl Diphenylacetate Hydrochloride Diphenylacetic acid esterified with 2-(diethylamino)ethyl group (HCl salt) 347.88 g/mol Antispasmodic (historical use) Diethylamino group reduces potency compared to dimethylamino analogs .
Benzenepropanoic Acid 2-(Dimethylamino)Ethyl Ester HCl Benzenepropanoic acid esterified with 2-(dimethylamino)ethyl group (HCl salt) 257.76 g/mol Experimental (no established use) Shorter alkyl chain reduces anticholinergic activity .

Mechanistic and Pharmacokinetic Insights

  • Adiphenine vs. Cyclopentolate :

    • Adiphenine’s diphenylacetic acid enhances binding to muscarinic receptors in smooth muscles, whereas Cyclopentolate’s cyclopentyl group increases corneal penetration, making it suitable for ophthalmic use .
    • Cyclopentolate’s lower molecular weight (327.85 vs. 347.88 g/mol) correlates with faster systemic absorption but shorter duration .
  • Aminoalkyl Group Variations: Substitution of dimethylamino (Adiphenine) with diethylamino (2-(Diethylamino)Ethyl Diphenylacetate) reduces receptor affinity due to increased steric hindrance . Dimethylaminoethyl esters (e.g., Benzenepropanoic acid derivative) exhibit reduced antispasmodic activity compared to phenethyl analogs, highlighting the importance of the phenethyl chain .
  • CAPE as a Non-Amino Ester: Unlike aminoalkyl esters, CAPE’s phenolic structure enables antioxidant activity, suppressing COX-2 expression and inducing apoptosis via redox modulation .

Research Findings and Clinical Relevance

  • Adiphenine Hydrochloride :
    • Demonstrated efficacy in relieving intestinal spasms in preclinical models but has largely been replaced by newer anticholinergics due to side effects like dry mouth .
  • Cyclopentolate Hydrochloride :
    • A 2015 study confirmed its rapid mydriatic effect (onset <30 minutes) in ophthalmology, with minimal systemic absorption .
  • CAPE: At 2.5–20 µg/mL, CAPE inhibits COX-2 activity by 70–90% in oral epithelial cells and reduces prostaglandin synthesis in vivo . Transformed cells (e.g., Wt3A fibroblasts) show heightened sensitivity to CAPE-induced apoptosis due to glutathione depletion, a mechanism absent in normal cells .

Biological Activity

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

The compound can be synthesized through various organic reactions, often involving the esterification of diphenylacetic acid with beta-(dimethylamino)phenethyl alcohol. The synthesis process may include:

  • Esterification Reaction : Utilizing acid chlorides or anhydrides to form esters.
  • Catalysts : Lewis acids such as BF3 can enhance reaction efficiency.
  • Purification : Techniques like recrystallization or chromatography to obtain pure compounds.

Anticancer Properties

Research indicates that diphenylacetic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives induce apoptosis and cell cycle arrest in various cancer cell lines. The following table summarizes findings related to its anticancer effects:

Cell Line Effect Observed Concentration Reference
WM9Induction of apoptosis10-50 µM
MUG-Mel2Cell cycle arrest5-20 µM
A549 (Lung Cancer)Reduced viability25-100 µM

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of the compound, particularly in models of oxidative stress. The following findings were noted:

  • Compounds similar to diphenylacetic acid showed reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • A lactate dehydrogenase assay indicated significant neuroprotection at specific concentrations (2-4 µM) .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has been suggested that it interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuroprotection .

Case Studies and Research Findings

Several case studies have demonstrated the biological activity of diphenylacetic acid derivatives:

  • Study on Cancer Cell Lines :
    • A comprehensive study evaluated the cytotoxic effects on multiple cancer cell lines, revealing a dose-dependent response and highlighting the importance of structural modifications to enhance activity .
  • Neuroprotective Study :
    • In a model of oxidative stress-induced neuronal damage, derivatives showed a significant reduction in cell death compared to controls, indicating a protective effect against neurotoxicity .
  • Pharmacological Evaluations :
    • Ongoing research is exploring the therapeutic potential of this compound in drug delivery systems and as a candidate for treating various conditions due to its favorable pharmacokinetic properties .

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